1-Benzyloxy-3-chloro-5-ethynyl-benzene
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Overview
Description
1-Benzyloxy-3-chloro-5-ethynyl-benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-chloro-5-ethynyl-benzene can be synthesized through several synthetic routes. One common method involves the halogenation of 1-benzyloxy-3-ethynyl-benzene using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-3-chloro-5-ethynyl-benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Substitution reactions can involve the replacement of the chlorine atom with other functional groups, using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzyloxy-3-chloro-5-ethynyl-benzoic acid.
Reduction: Reduction reactions can produce 1-benzyloxy-3-chloro-5-ethyl-benzene.
Substitution: Substitution reactions can result in compounds such as 1-benzyloxy-3-azido-5-ethynyl-benzene.
Scientific Research Applications
1-Benzyloxy-3-chloro-5-ethynyl-benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a probe or intermediate in biological studies, aiding in the understanding of biochemical processes.
Industry: It is utilized in the production of materials and chemicals with specific properties, such as polymers and coatings.
Mechanism of Action
1-Benzyloxy-3-chloro-5-ethynyl-benzene can be compared with other similar compounds, such as 1-methoxy-3-chloro-5-ethynyl-benzene and 1-benzyloxy-3-fluoro-5-ethynyl-benzene. These compounds share structural similarities but differ in the nature of their substituents, which can lead to variations in their chemical reactivity and applications.
Comparison with Similar Compounds
1-Methoxy-3-chloro-5-ethynyl-benzene
1-Benzyloxy-3-fluoro-5-ethynyl-benzene
1-Benzyloxy-3-iodo-5-ethynyl-benzene
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Properties
IUPAC Name |
1-chloro-3-ethynyl-5-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZMHKJYXQPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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